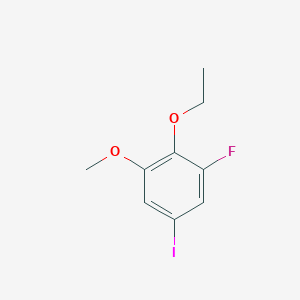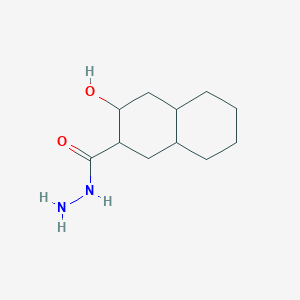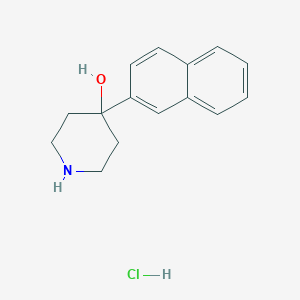
Methyl 3-cyano-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid and is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methyl 3-cyano-2-hydroxybenzoate typically involves the esterification of 3-cyano-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyano-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-cyano-2-oxobenzoate.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of methyl 3-amino-2-hydroxybenzoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 3-cyano-2-oxobenzoate.
Reduction: Methyl 3-amino-2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 3-cyano-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl 3-cyano-2-hydroxybenzoate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-cyano-4-hydroxybenzoate: Similar structure but with the hydroxyl group at the para position.
Methyl 2-cyano-3-hydroxybenzoate: Similar structure but with the cyano and hydroxyl groups at different positions on the benzene ring
Uniqueness
Methyl 3-cyano-2-hydroxybenzoate is unique due to the specific positioning of the cyano and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties compared to its isomers and other related compounds .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
methyl 3-cyano-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4,11H,1H3 |
Clave InChI |
OGUVCDYBQZPTJQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)

![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)


